molecular formula C12H16O4 B187857 3,4-Diethoxyphenylacetic acid CAS No. 38464-04-9

3,4-Diethoxyphenylacetic acid

Cat. No.: B187857
CAS No.: 38464-04-9
M. Wt: 224.25 g/mol
InChI Key: FIKUHWAANCXBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxyphenylacetic acid is a high-purity chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring both ethoxy substituents and an acetic acid side chain on the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of potential therapeutics, including as a key intermediate for drug candidates. As a phenylacetic acid derivative, it shares characteristics with other research chemicals in this class, such as acting as a metabolite or a plant growth regulator . This product is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to handling and use proper personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKUHWAANCXBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191783
Record name 3,4-Diethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38464-04-9
Record name 3,4-Diethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38464-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 3,4 Diethoxyphenylacetic Acid

Established Synthetic Pathways for 3,4-Diethoxyphenylacetic Acid

This compound, a versatile intermediate in organic synthesis, can be prepared through several established pathways. chemimpex.com These routes often involve the transformation of readily available precursors, with ongoing research focused on optimizing reaction conditions for both laboratory-scale and industrial applications.

Precursor Compounds and Feedstock Selection

The synthesis of this compound typically commences from precursor compounds that already possess the core diethoxybenzene structure. A common and direct precursor is 3,4-diethoxyphenylacetonitrile . google.comlookchem.comguidechem.com This nitrile can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Another significant precursor is 1,2-diethoxybenzene (B166437) . google.comlookchem.com This compound can undergo various reactions to introduce the acetic acid moiety. For instance, it can be used as a raw material to first produce an intermediate which is then converted to this compound. google.com The selection of the initial feedstock often depends on factors such as cost, availability, and the desired scale of the synthesis.

A notable synthetic approach involves the Willgeodt-Kindler reaction of 1-(3,4-diethoxyphenyl)ethanone with morpholine (B109124) and sulfur. google.com This method provides a direct route to the thioamide, which is subsequently hydrolyzed to afford this compound.

The following table summarizes key precursor compounds for the synthesis of this compound:

Precursor CompoundCAS NumberMolecular FormulaRole in Synthesis
3,4-Diethoxyphenylacetonitrile27472-21-5C12H15NO2Direct precursor, hydrolyzed to the final product. lookchem.comguidechem.com
1,2-Diethoxybenzene2050-46-6C10H14O2Starting material for multi-step synthesis. lookchem.com
1-(3,4-Diethoxyphenyl)ethanoneNot AvailableC12H16O2Reactant in the Willgeodt-Kindler reaction. google.com

Optimization of Reaction Conditions for Research Scale Synthesis

For research-scale synthesis, the optimization of reaction conditions is crucial for achieving high purity and yield. For example, in the Willgeodt-Kindler reaction of 1-(3,4-diethoxyphenyl)ethanone, the molar ratio of the ketone to sulfur is a critical parameter, typically ranging from 1:1.5 to 1:2.5. google.com The amount of morpholine used is also optimized, with a common ratio being 1 gram of the ketone to 1.5-2.5 mL of morpholine. google.com The reaction temperature is generally maintained between 110-120 °C for a duration of 15-20 hours to ensure complete conversion. google.com

When starting from 3,4-diethoxyphenylacetonitrile, the hydrolysis conditions are a key focus of optimization. This can involve the use of strong acids or bases, with the choice of reagent and reaction time tailored to maximize the yield of the carboxylic acid while minimizing the formation of byproducts.

Development of Efficient and Scalable Synthetic Routes

Another approach to enhance scalability involves the use of robust and readily available reagents. The synthesis of ethyl 3,4-diethoxyphenylacetate, a direct precursor that can be hydrolyzed to the acid, has been documented. google.com The development of multi-step synthesis procedures that are both flexible and scalable allows for the production of not only this compound but also its derivatives. cphi-online.comcphi-online.com

This compound as a Building Block in Organic Synthesis

The presence of a carboxylic acid functional group and an activated aromatic ring makes this compound a valuable building block in organic synthesis. chemimpex.comcymitquimica.comsigmaaldrich.com It serves as a key starting material for the creation of more complex molecules with a wide range of applications. chemimpex.comlookchem.com

Design and Synthesis of Novel Derivatives

This compound is frequently used in the design and synthesis of novel derivatives, particularly in the field of medicinal chemistry. chemimpex.comcpu.edu.cn For instance, it has been used as a phenylacetic acid derivative in the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives, which have been investigated for their potential as multidrug resistance (MDR) reversal agents. cpu.edu.cn

The carboxylic acid moiety can be readily converted into other functional groups, such as amides. A notable example is the reaction of this compound with oxalyl chloride to form the corresponding acid chloride, which then reacts with an amine solution to produce 3,4-diethoxyphenylacetamide. google.com This amide can be further reduced to yield 3,4-diethoxyphenylethylamine. google.com

The following table showcases some derivatives synthesized from this compound:

DerivativeMethod of SynthesisApplication/Significance
3,4-DiethoxyphenylacetamideReaction with oxalyl chloride followed by amination. google.comIntermediate in the synthesis of 3,4-diethoxyphenylethylamine. google.com
N-(3,4-Diethoxyphenylethyl)-3,4-diethoxyphenylacetamideCondensation reaction with 3,4-diethoxyphenylethylamine. google.comIntermediate in pharmaceutical synthesis. google.com
1-Benzyl-1,2,3,4-tetrahydroisoquinoline derivativesUsed as a phenylacetic acid component in multi-step synthesis. cpu.edu.cnInvestigated as potential multidrug resistance reversal agents. cpu.edu.cn

Utilization in Multi-step Reaction Sequences for Complex Molecules

The versatility of this compound allows for its incorporation into multi-step reaction sequences for the synthesis of complex target molecules. mdpi.comchegg.com It serves as a crucial intermediate in the production of various pharmaceuticals, including the antispasmodic drug drotaverine. google.comsynzeal.comsimsonpharma.com In the synthesis of drotaverine, this compound is a key component that is ultimately incorporated into the final drug structure. google.com

Furthermore, its role as a building block extends to the synthesis of various heterocyclic compounds. For example, it can be a precursor in the synthesis of dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological properties. nih.govrasayanjournal.co.innih.gov The ability to participate in multi-component reactions makes it an attractive starting material for generating molecular diversity. rasayanjournal.co.in

Application in Pharmaceutical Intermediate Synthesis

This compound is a versatile intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure, featuring a phenyl ring with two ethoxy groups, provides a foundation for building more complex molecules with therapeutic potential. chemimpex.com It is a key building block, particularly in the development of anti-inflammatory and analgesic agents. chemimpex.com

Role in the Synthesis of Drotaverine and Analogues

This compound is a crucial precursor in the industrial synthesis of Drotaverine, a well-known antispasmodic agent. synzeal.com The synthesis of Drotaverine hydrochloride involves several key steps where this compound plays a pivotal role.

One common synthetic route to Drotaverine begins with the chloromethylation of o-diethoxybenzene, followed by cyanidation to produce diethoxynitrile. google.com This nitrile is then hydrolyzed under controlled conditions to yield this compound. google.com Subsequently, the acid undergoes condensation with diethoxyamine (B14619924) to form an ethoxyamide, which is then cyclized using phosphorus oxychloride to form the core structure of Drotaverine. google.com

The synthesis can be summarized in the following stages:

Preparation of this compound: This is often achieved through the hydrolysis of 3,4-diethoxybenzyl cyanide. google.com

Amide Formation: this compound is reacted with an appropriate amine, such as 3,4-diethoxyphenylethylamine, to form the corresponding amide. lookchem.cn

Cyclization: The resulting amide undergoes a Bischler-Napieralski-type reaction, typically using a dehydrating agent like phosphorus oxychloride, to form the dihydroisoquinoline ring system characteristic of Drotaverine.

Dehydrogenation and Salt Formation: The intermediate is then dehydrogenated and converted to its hydrochloride salt to yield the final active pharmaceutical ingredient. google.com

The following table outlines the key intermediates in a typical Drotaverine synthesis starting from o-diethoxybenzene:

Intermediate CompoundRole in Synthesis
o-DiethoxybenzeneStarting material
3,4-Diethoxybenzyl chlorideFormed via chloromethylation of o-diethoxybenzene
3,4-Diethoxybenzyl cyanideProduct of cyanidation of the chloride
This compound Obtained by hydrolysis of the cyanide
N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamideFormed by condensation with 3,4-diethoxyphenylethylamine
Drotaverine baseResult of cyclization and dehydrogenation
Drotaverine HydrochlorideFinal API after salt formation

This table is based on synthetic routes described in patents and chemical literature. google.com

The versatility of this compound also extends to the synthesis of Drotaverine analogues. By modifying the amine component in the condensation step or by introducing different substituents on the phenyl ring of the acid, a variety of related compounds can be prepared for structure-activity relationship studies. cpu.edu.cn

Development of Other Bioactive Pharmaceutical Molecules

Beyond its role in Drotaverine synthesis, this compound serves as a starting material for other bioactive molecules. indiamart.comvihitabio.com Its structural motif is found in various compounds investigated for different therapeutic applications. For instance, derivatives of phenylacetic acid are known to possess a broad spectrum of biological activities. mdpi.com Researchers have synthesized N-substituted tetrahydroisoquinoline derivatives from this compound, which have shown potential as multidrug resistance (MDR) reversal agents in cancer therapy. cpu.edu.cn The synthesis of these analogues typically involves the condensation of this compound with a suitable amine, followed by cyclization and subsequent chemical modifications. cpu.edu.cn

Advanced Synthetic Approaches and Emerging Methodologies

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is an area of growing interest. Chiral α-amino acids, for example, are crucial building blocks in pharmaceutical development. nih.gov Recent advancements in photoredox catalysis have enabled the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, using carboxylic acids as radical precursors. nih.gov This methodology could potentially be applied to this compound to generate novel, unnatural α-amino acid derivatives with high diastereoselectivity. nih.gov Such synthetic strategies are valuable for creating compounds with specific three-dimensional arrangements, which can lead to improved efficacy and reduced side effects in drug candidates. The synthesis of β-amino acid derivatives, another important class of molecules, has also been a focus, with methods being developed from β-nitroacrylate derivatives. rsc.org

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce waste and the use of hazardous substances. imist.mapaperpublications.org In the context of this compound and its derivatives, this involves exploring alternative solvents, catalysts, and reaction conditions that are more environmentally benign. paperpublications.orgsaspublishers.com For example, efforts are being made to replace hazardous reagents and solvents in traditional synthetic routes. saspublishers.com Green chemistry principles that are relevant include:

Waste Prevention: Designing syntheses to minimize the generation of by-products. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. paperpublications.org

Use of Safer Solvents and Auxiliaries: Replacing volatile and toxic organic solvents with greener alternatives like water or recoverable solvents. paperpublications.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. saspublishers.com

While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the general trend in pharmaceutical manufacturing is to adopt these principles to create more sustainable processes. researchgate.networdpress.com

Biocatalytic Transformations Involving this compound

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical methods. europa.eu Enzymes can catalyze reactions with high selectivity and under mild conditions.

While direct biocatalytic transformations of this compound are not explicitly detailed in the search results, related research provides insights into potential applications. For instance, carboxylic acid reductases are enzymes that can convert carboxylic acids to aldehydes. nih.gov A purified carboxylic acid reductase from Nocardia sp. has been shown to quantitatively reduce vanillic acid to vanillin. nih.gov This type of enzymatic reduction could potentially be applied to this compound to produce 3,4-diethoxyphenylacetaldehyde, a valuable intermediate.

Furthermore, biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, are being developed for the synthesis of complex molecules like hydroxy acids and amino acids. mdpi.comfrontiersin.org These approaches could be engineered to utilize this compound as a substrate to generate novel chiral derivatives. The development of such biocatalytic systems could lead to more efficient and environmentally friendly routes for the synthesis of pharmaceuticals derived from this important intermediate. europa.eu

Biological and Pharmacological Research Applications of 3,4 Diethoxyphenylacetic Acid

Investigation of Potential Therapeutic Properties

The structural characteristics of 3,4-diethoxyphenylacetic acid make it a valuable building block in the development of pharmaceuticals aimed at treating pain and inflammation. chemimpex.com Research in this area has largely revolved around its use in the synthesis of more complex molecules that exhibit these therapeutic effects.

Anti-inflammatory Activity Studies

While direct and extensive studies on the anti-inflammatory activity of this compound itself are not widely available in published literature, its role as a precursor for anti-inflammatory compounds is well-documented. chemimpex.com The investigation into the anti-inflammatory potential of its derivatives provides insight into the possible mechanisms through which this chemical scaffold may exert its effects.

In vitro studies are crucial for elucidating the anti-inflammatory effects of a compound at the cellular and molecular level. These investigations often involve cell-based assays to measure the production of inflammatory mediators. For instance, studies on various anti-inflammatory agents utilize macrophage-like cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govamegroups.cn The ability of a test compound to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is then quantified. nih.govmdpi.com

Table 1: Illustrative Data on the In Vitro Anti-inflammatory Activity of a Structurally Related Compound

CompoundCell LineInflammatory StimulusMeasured CytokineConcentration% Inhibition of Cytokine Production
Di-caffeoylquinic acidHuman macrophage-like cellsLPSTNF-α25 µM3%
Di-caffeoylquinic acidHuman macrophage-like cellsLPSTNF-α50 µM76%
This table is for illustrative purposes and is based on data for a structurally related compound, di-caffeoylquinic acid, to demonstrate the type of data generated in such studies. mdpi.com

The inflammatory response is a complex process mediated by various signaling pathways. Key enzymes in these pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), are major targets for anti-inflammatory drugs. nih.govdovepress.com The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov

Research on mofezolac, a compound containing a di-methoxyphenyl group structurally similar to the di-ethoxyphenyl group of this compound, has shown potent inhibitory activity against COX-1. nih.gov This suggests that compounds derived from this compound may also interact with the cyclooxygenase pathway. The arylpropionic acid class of NSAIDs, to which this compound has a structural resemblance, is known to inhibit COX enzymes.

Table 2: Cyclooxygenase (COX) Inhibition by a Structurally Related Compound

CompoundEnzymeIC50 (µM)
MofezolacOvine COX-1Data indicates high potency
MofezolacOvine COX-2Data indicates weak activity
This table is based on qualitative data for mofezolac, a compound with structural similarities to this compound, to illustrate the type of data generated in enzyme inhibition studies. nih.gov

Analgesic Property Exploration

The potential analgesic, or pain-relieving, properties of compounds derived from this compound are a significant area of pharmaceutical research. chemimpex.com This compound serves as a starting material for the synthesis of molecules with demonstrated analgesic effects.

The mechanisms by which a compound can modulate pain are varied. One common approach to studying potential analgesic effects is the acetic acid-induced writhing test in mice. researchgate.net This test induces a pain response, and the ability of a test compound to reduce the number of writhes is a measure of its peripheral analgesic activity. dovepress.com Studies on derivatives of phenylacetic acid have utilized this model to demonstrate their analgesic potential.

Another aspect of pain modulation involves centrally acting mechanisms. While there is no direct evidence linking this compound to central analgesic pathways, the broader class of analgesics includes compounds that interact with opioid receptors. jyoungpharm.org

The interaction with specific receptors and enzymes is fundamental to the analgesic action of many drugs. As mentioned, the inhibition of COX enzymes is a primary mechanism for many NSAIDs, leading to reduced prostaglandin (B15479496) synthesis and consequently, pain relief. nih.gov The structural similarity of this compound to known COX inhibitors suggests that its derivatives may function through this pathway.

Furthermore, the exploration of novel analgesic targets includes transient receptor potential (TRP) channels, which are involved in the sensation of pain. While no direct interaction of this compound with these receptors has been reported, the development of new analgesics often involves screening for activity at these and other pain-related receptors.

It is important to note that this compound is a key starting material in the synthesis of drotaverine, an antispasmodic drug that also exhibits analgesic properties. google.com The therapeutic effects of drotaverine are attributed to its inhibition of phosphodiesterase-4 (PDE4), leading to smooth muscle relaxation. This synthetic relationship underscores the importance of this compound in the development of pharmacologically active compounds.

Material Science and Polymer Chemistry Applications

Research on Polymer Property Modification

The modification of polymers is a significant area of research in material science, aimed at enhancing the inherent properties of base polymers to meet the demands of various applications. researchgate.net Base polymers, such as poly(lactic acid) (PLA), can exhibit certain drawbacks, including poor tensile strength, low elongation at break, and insufficient thermal stability, which can limit their use. mdpi.com To overcome these limitations, researchers explore the use of additives and compounding agents that can alter the material's characteristics at a molecular level. researchgate.netmdpi.com

Table 1: Common Drawbacks of Unmodified Polymers Addressed by Modification

Property Description of Drawback Potential for Modification
Tensile Strength The material may not withstand high levels of stress before breaking. mdpi.com Additives can be used to increase the stress a material can handle. mdpi.com
Flexibility The material may be brittle and have low elongation at break. mdpi.com Incorporation of specific compounds can enhance elasticity. researchgate.net
Thermal Stability The material may degrade or lose structural integrity at elevated temperatures. mdpi.com Chemical modification can improve heat resistance. mdpi.com

| Crystallization Rate | Slow crystallization can affect the mechanical and thermal properties of the final product. mdpi.com | Additives can act as nucleating agents to control crystallization. mdpi.com |

Enhancement of Material Flexibility and Durability

A specific focus of research into the use of this compound in polymer science is its potential to improve key mechanical properties. The compound can be incorporated into polymer formulations with the goal of enhancing characteristics such as flexibility and durability. chemimpex.com These two properties are critical for the longevity and performance of plastic materials in numerous industrial applications. chemimpex.com Improving flexibility allows a material to bend or deform without breaking, while enhanced durability increases its resistance to wear, pressure, and damage over time.

Table 2: Targeted Property Enhancements with this compound

Target Property Desired Outcome Relevance
Flexibility Increased elasticity and elongation at break. Crucial for applications requiring non-rigid materials. chemimpex.com

| Durability | Enhanced resistance to physical stress and degradation. | Essential for extending the service life of industrial components. chemimpex.com |

Research in Cosmetic and Dermal Science

Investigation of Antioxidant Properties in Skincare Formulations

Antioxidants are a cornerstone of modern skincare, primarily used to address the visible effects of environmental stressors on the skin. theordinary.com These ingredients work by shielding the skin, which helps to mitigate concerns caused by environmental factors. theordinary.com Due to its chemical structure, this compound has been noted for its antioxidant properties, making it a valuable ingredient in the formulation of skincare products. chemimpex.com It belongs to the broad class of phenolic acids, which are known for their protective capabilities in cosmetic applications. regimenlab.com The inclusion of such antioxidants in daily regimens is a widely adopted strategy for maintaining skin health and appearance. theordinary.com

Table 3: Classes of Antioxidants Commonly Used in Skincare

Antioxidant Class Examples Primary Function in Skincare
Vitamins Vitamin C (Ascorbic Acid), Vitamin E Brighten skin tone, protect lipid components, moisturize. theordinary.com
Polyphenols Resveratrol, Ferulic Acid Support skin's natural collagen, brighten skin, protect from environmental stressors. theordinary.com

| Phenolic Acids | Ferulic Acid, this compound | Scavenge free radicals, help protect collagen. chemimpex.comregimenlab.com |

Role in Protecting Against Oxidative Stress in Dermal Tissues

Dermal tissues are constantly exposed to external factors such as UV radiation and pollution, which can lead to the generation of free radicals, also known as reactive oxygen species (ROS). mdpi.com This process induces oxidative stress, a state that can damage essential skin structures like collagen and elastin, potentially leading to a loss of firmness and elasticity. theordinary.commdpi.com

Research indicates that this compound's antioxidant capabilities allow it to play a role in protecting the skin from such oxidative stress. chemimpex.com The mechanism of protection is understood through the actions of similar phenolic antioxidants, which are capable of scavenging free radicals. regimenlab.com By neutralizing these reactive molecules, the antioxidant can help shield dermal tissues from damage. regimenlab.commdpi.com Scientific investigations into the protective effects of antioxidant compounds often utilize in vitro models, such as human dermal fibroblasts (HuDe). mdpi.com In these studies, skin cells are subjected to controlled oxidative damage, for example with hydrogen peroxide, to evaluate an ingredient's ability to preserve cell viability and reduce damage markers like lipid peroxidation. mdpi.com

Table 4: Overview of Oxidative Stress in Dermal Tissues

Cause Mechanism Effect on Dermal Tissue Protective Role of Antioxidants
UV Radiation Generation of Reactive Oxygen Species (ROS). mdpi.com Damage to collagen and elastin, potential for inflammation. theordinary.com Neutralize ROS to mitigate damage. mdpi.com
Pollution Induction of free radicals on the skin's surface. mdpi.com Compromised skin barrier, dullness. theordinary.com Shield skin by scavenging free radicals. regimenlab.com

| Metabolic Processes | Endogenous production of ROS. mdpi.com | Cellular damage, contribution to premature aging. mdpi.com | Counteract and delay the effects of oxidative damage. mdpi.com |

Table of Mentioned Compounds

Compound Name
This compound
Ascorbic acid (Vitamin C)
Ferulic Acid
Hydrogen peroxide
Poly(lactic acid)
Resveratrol

Analytical Methodologies for 3,4 Diethoxyphenylacetic Acid Research

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, serves as the cornerstone for the analysis of 3,4-Diethoxyphenylacetic acid. The separation is primarily based on the partitioning of the analyte between a stationary phase and a mobile phase. hplc.eu

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Development

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for the analysis of this compound. sielc.com In this mode of chromatography, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. hplc.eulinklab.gr This configuration is well-suited for retaining and separating moderately polar compounds like this compound based on their hydrophobic interactions with the stationary phase. linklab.gr

Acetonitrile (B52724) and Water: Acetonitrile serves as the organic component, and its proportion relative to water is adjusted to control the elution strength of the mobile phase. veeprho.com Increasing the concentration of acetonitrile reduces the polarity of the mobile phase, which decreases the retention time of the analyte. phenomenex.com Water/acetonitrile mixtures are often a preferred initial choice due to their low viscosity, which results in lower column back-pressures, and their transparency at low UV wavelengths (185-210 nm). veeprho.com

Acidic Modifiers: The inclusion of an acid is vital when analyzing acidic compounds like this compound. phenomenex.com The pH of the mobile phase influences the ionization state of the analyte. veeprho.com By adding an acid such as phosphoric acid, the mobile phase pH is lowered, which suppresses the ionization of the carboxylic acid group on the molecule. sielc.comveeprho.com This un-ionized form is more hydrophobic, leading to increased retention on the reverse-phase column, sharper peaks, and improved resolution. phenomenex.com

The precise ratio of these components is typically determined during method development to achieve the optimal balance between analysis time and separation quality. mastelf.com

Table 1: Mobile Phase Components and Their Functions in RP-HPLC

ComponentFunctionEffect on Separation
Water Primary polar solventForms the aqueous base of the mobile phase.
Acetonitrile Organic modifierDecreases mobile phase polarity; increasing its concentration reduces analyte retention time.
Phosphoric Acid Acidic modifierLowers mobile phase pH to suppress ionization of the analyte, increasing retention and improving peak shape.

The choice of the HPLC column and its stationary phase is the most critical decision in method development. linklab.gr For the analysis of this compound, a reverse-phase column is appropriate. sielc.com

An example of a column used for this analysis is the Newcrom R1, which is described as a special reverse-phase column with low silanol (B1196071) activity. sielc.com The stationary phase in RP-HPLC is typically silica-based and chemically modified with nonpolar ligands, such as C18 or C8 alkyl chains. Low silanol activity is beneficial as it reduces undesirable interactions between polar groups on the analyte and any remaining free silanol groups on the silica (B1680970) surface, which can cause peak tailing and poor reproducibility.

Key considerations for column selection include:

Particle Size: The diameter of the packing material particles significantly affects column efficiency and backpressure. phenomenex.com Smaller particles (e.g., 3 µm to 5 µm) provide higher efficiency and better resolution but generate higher backpressure. linklab.grphenomenex.com

Column Dimensions: The length and internal diameter of the column influence resolution, analysis time, and solvent consumption. phenomenex.com Longer columns provide greater resolution for complex separations, while shorter columns allow for faster analyses. linklab.grphenomenex.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) can be employed. sielc.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and can operate at higher pressures than traditional HPLC systems. sielc.com The use of smaller particles, such as 3 µm particles suitable for UPLC applications, enhances separation efficiency and allows for significantly reduced run times without sacrificing resolution. sielc.comphenomenex.com This makes UPLC a valuable technique for high-throughput analysis of this compound.

Mass Spectrometry (MS) Integration in Analytical Research

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for the characterization of this compound. This hyphenated technique combines the separation capabilities of LC with the high sensitivity and specificity of MS, which can provide information about the molecular weight and structure of the analyte. biocompare.com

Compatibility with MS for Advanced Characterization (e.g., using Formic Acid as Modifier)

For an analytical method to be compatible with MS detection, the mobile phase components must be volatile. halocolumns.com Non-volatile additives, such as phosphoric acid, are unsuitable as they can contaminate the MS instrument and suppress the ionization of the target analyte. sielc.com

Therefore, when analyzing this compound by LC-MS, phosphoric acid is replaced with a volatile acid, most commonly formic acid. sielc.comshodex.com Formic acid serves the dual purpose of controlling the mobile phase pH for good chromatography while being volatile enough for effective spray ionization in the MS source. sielc.comhalocolumns.com A mobile phase containing water and acetonitrile, both with 0.1% formic acid, is a common choice for the LC-MS analysis of organic acids. shodex.comnih.gov The use of formic acid represents a compromise between achieving sharp chromatographic peaks and ensuring high ionization efficiency for sensitive MS detection. halocolumns.com

MS analysis provides precise mass-to-charge ratio (m/z) data, which can confirm the identity of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺ 225.11214
[M+Na]⁺ 247.09408
[M-H]⁻ 223.09758
[M+NH₄]⁺ 242.13868
[M+K]⁺ 263.06802
[M]⁺ 224.10431
Data sourced from PubChem. uni.lu

Application in Identification and Quantification Studies

The identification and quantification of this compound in various samples are critical for ensuring the quality and consistency of the substance. High-Performance Liquid Chromatography (HPLC) is a primary technique utilized for this purpose.

A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.com In this method, the compound is separated on a non-polar stationary phase with a polar mobile phase. Identification is achieved by comparing the retention time of the peak in a sample chromatogram to that of a known reference standard. Quantification is performed by measuring the area of the chromatographic peak, which is proportional to the concentration of the analyte in the sample. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring higher sensitivity and specificity, such as analysis in complex matrices, the HPLC system can be coupled with a mass spectrometer (MS). sielc.com

Below is a table summarizing the typical parameters for an RP-HPLC method for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Specification
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detector UV/Vis or Mass Spectrometry (MS)

| Notes | For MS-compatible applications, phosphoric acid is replaced with formic acid. sielc.com |

Method Development and Validation in Pharmaceutical Research and Development

The development and validation of analytical methods are guided by international regulatory standards to ensure the reliability of data.

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net For this compound, the development of an analytical method for impurity profiling is crucial for ensuring its safety and efficacy. The HPLC method described previously can be optimized for this purpose. sielc.com Method development for impurity profiling often involves a systematic approach to achieve the desired separation of the main compound from all potential process-related impurities and degradation products. iajps.comijprajournal.com

The process typically includes:

Column Selection: Screening various columns with different selectivities.

Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier, pH, and buffer concentration, to achieve optimal separation.

Gradient Elution: Employing a gradient of mobile phase composition to separate impurities with a wide range of polarities.

Detector Selection: Using a universal detector like a mass spectrometer (LC-MS) can aid in the identification of unknown impurities based on their mass-to-charge ratio. ijprajournal.com

Forced degradation studies are also a critical component of impurity profiling, where the compound is subjected to stress conditions such as heat, light, acid, base, and oxidation to identify potential degradation products. dphen1.com

Table 2: Strategy for Impurity Profiling Method Development

Step Action Purpose
1. Literature Review Gather information on the synthesis and stability of this compound. To anticipate potential impurities.
2. Method Screening Test different columns and mobile phases. To find initial conditions for separation.
3. Method Optimization Fine-tune mobile phase composition, gradient, and temperature. To achieve optimal resolution between the main peak and impurity peaks.
4. Forced Degradation Subject the compound to stress conditions. To identify potential degradation products.

| 5. Peak Identification | Use techniques like LC-MS to identify the structure of unknown impurities. | To characterize the impurity profile fully. |

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. unr.edu.ar Validation is performed according to guidelines from the International Council for Harmonisation (ICH). pharmtech.com The validation protocol for an HPLC method for this compound would include the following parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical Acceptance Criteria for HPLC Method Validation

Validation Parameter Acceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

| Robustness | System suitability parameters pass under varied conditions. |

Structure Activity Relationship Sar Studies and Computational Drug Design

Computational Chemistry and Molecular Modeling Approaches

In the realm of modern drug discovery and development, computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the intricate interactions between small molecules and their biological targets. These in silico techniques provide a powerful framework for understanding structure-activity relationships (SAR), identifying potential drug targets, and optimizing lead compounds. For derivatives of phenylacetic acid, such as 3,4-Diethoxyphenylacetic acid, these computational approaches offer a rational and efficient pathway to explore their therapeutic potential. By simulating molecular interactions and predicting physicochemical properties, researchers can gain profound insights that guide the synthesis and evaluation of novel drug candidates. The following sections will delve into specific computational methodologies that are pivotal in the study of this compound and its analogs.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is instrumental in identifying potential biological targets for a ligand, such as this compound, and estimating the strength of their interaction, commonly referred to as binding affinity. The process involves placing the ligand into the binding site of a target protein and calculating a docking score, which represents the binding free energy. A lower docking score typically indicates a more favorable binding interaction.

In studies of phenylacetic acid (PAA) derivatives, molecular docking has been successfully employed to explore their binding modes with various biological targets, including enzymes and proteins implicated in disease. researchgate.net For instance, docking studies on PAA derivatives have been conducted to assess their inhibitory potential against targets like Pim kinase and urease enzymes. researchgate.netresearcher.life These studies have revealed that the position of substituents on the phenyl ring significantly influences the binding affinity. Notably, meta-substituted PAAs have often demonstrated superior binding interactions compared to their ortho- and para-substituted counterparts. researchgate.netresearcher.life

The insights gained from such studies are crucial for the rational design of more potent and selective inhibitors. For this compound, molecular docking could be utilized to screen a panel of potential biological targets, thereby identifying proteins where it may exert a therapeutic effect. Furthermore, by analyzing the docked conformation, researchers can pinpoint key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is invaluable for designing new derivatives with enhanced binding affinity and improved pharmacological profiles.

CompoundTargetDocking Score (kcal/mol)
3-Chloro-PAADNA-7.809
4-Propyl-PAAUrease-8.525
2-Propyl-PAAPim KinaseNot specified, but noted for inhibitory effects

This table presents data from molecular docking studies on various phenylacetic acid (PAA) derivatives with different biological targets. The docking score is an estimation of the binding affinity. researchgate.net The data is illustrative of the application of molecular docking to this class of compounds.

Application of Quantum Chemical Descriptors in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com A critical component of QSAR modeling is the use of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. ucsb.edu Quantum chemical descriptors, derived from quantum mechanical calculations, are particularly powerful as they can describe the electronic properties of a molecule with high accuracy. researchgate.net

For a compound like this compound, quantum chemical descriptors can provide deep insights into its reactivity, stability, and interaction potential. Some of the key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. ucsb.edu

Molecular Electrostatic Potential (MEP): This descriptor maps the charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions with a biological target.

Atomic Charges: These describe the distribution of charge among the atoms in a molecule and can be used to identify sites for potential electrostatic interactions.

In the context of lead optimization, these descriptors can be used to build QSAR models that predict the biological activity of newly designed analogs of this compound before they are synthesized. By understanding which electronic properties are most influential for a desired biological effect, chemists can make informed decisions about which modifications to the lead structure are most likely to result in improved potency and selectivity. For example, a QSAR model might reveal that a lower HOMO energy and a specific dipole moment orientation are correlated with higher activity, guiding the design of new derivatives with these desired electronic features.

Quantum Chemical DescriptorSignificance in Drug Design
HOMO-LUMO Energy Gap (ΔE)Indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying sites for non-covalent interactions.
Dipole MomentDescribes molecular polarity, influencing solubility and membrane permeability.
Atomic ChargesIndicates charge distribution, highlighting potential sites for electrostatic interactions.

This table outlines some important quantum chemical descriptors and their relevance in the context of QSAR and lead optimization. ucsb.eduresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. nih.gov This computational method is invaluable for understanding the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target. frontiersin.org

An MD simulation begins with the docked complex of the ligand and its target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed view of the dynamic behavior of the system.

For this compound, MD simulations can be used to:

Assess the stability of the binding pose: By monitoring the ligand's position and orientation within the binding site over the course of the simulation, researchers can determine if the initial docked pose is stable or if the ligand adopts alternative conformations.

Analyze conformational changes: MD simulations can reveal the flexibility of the diethoxy and acetic acid side chains of this compound upon binding to a target. This can provide insights into the entropic contributions to binding affinity.

Identify key interactions: The dynamic nature of MD simulations allows for the analysis of the persistence of interactions, such as hydrogen bonds, over time. This can help to distinguish critical interactions from transient ones.

Calculate binding free energies: Advanced techniques based on MD simulations, such as MM/PBSA and free energy perturbation, can be used to calculate the binding free energy of a ligand-target complex with higher accuracy than docking scores.

In essence, molecular dynamics simulations provide a more realistic and detailed understanding of the molecular recognition process. The insights gained from these simulations can guide the design of next-generation inhibitors with improved binding characteristics and residence times at the target.

Future Perspectives and Emerging Research Directions

Exploration of Novel Therapeutic Targets and Indications

While 3,4-Diethoxyphenylacetic acid is a well-established precursor for compounds with anti-inflammatory and analgesic properties, its structural framework holds potential for targeting a wider array of biological pathways. chemimpex.com It serves as a crucial building block for Drotaverine, a selective phosphodiesterase 4 (PDE4) inhibitor. synzeal.comsynzeal.com Future research is anticipated to move beyond this established target to explore other therapeutic possibilities.

Derivatives of this compound could be designed and synthesized to interact with other enzyme families, ion channels, or cellular transporters. For instance, the strategy of using pharmacophore fusion, which has been successful in identifying novel inhibitors for targets like urate transporter 1 (URAT1) from other carboxylic acid-based structures, could be applied to generate new derivatives of this compound for metabolic disorders such as gout. mdpi.com The core structure, featuring a carboxylic acid group and a di-substituted phenyl ring, is a common motif in medicinal chemistry, suggesting its potential for modification to target a variety of receptors and enzymes.

Table 1: Potential Novel Therapeutic Targets for this compound Derivatives

Target Class Specific Example Potential Indication Rationale
Phosphodiesterases PDE Isoforms (other than PDE4) Inflammatory Diseases, Neurological Disorders Leverage the known activity of Drotaverine and explore isoform selectivity for new therapeutic effects.
Ion Channels Calcium (Ca2+), Potassium (K+) Channels Cardiovascular Diseases, Pain The structural features are amenable to modification for interaction with channel proteins.
Transporters Solute Carrier (SLC) Transporters (e.g., URAT1) Gout, Metabolic Syndrome Carboxylic acid moiety is key for interacting with anion transporters like URAT1. mdpi.com

| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation, Pain | Explore direct inhibitory activity on key enzymes in the inflammatory cascade. |

Development of Advanced Drug Delivery Systems for this compound Derivatives

To enhance the therapeutic efficacy and patient compliance of future drugs derived from this compound, researchers are expected to explore advanced drug delivery systems (DDS). saapjournals.org These systems aim to control the release, improve the stability, and enable targeted delivery of active pharmaceutical ingredients. saapjournals.orgselvita.com Innovations such as nanotechnology-based carriers (e.g., nanoparticles, liposomes) and biodegradable polymeric systems offer mechanisms for sustained drug release, which is particularly beneficial for managing chronic conditions. saapjournals.org

For derivatives of this compound, which are often developed as anti-inflammatory or analgesic agents, formulating them into advanced DDS could offer significant advantages. chemimpex.com For example, encapsulation in nanoparticles could improve the solubility of lipophilic derivatives and protect them from enzymatic degradation in the body. selvita.com Furthermore, systems like hydrogels or transdermal patches could provide localized and sustained release at the site of inflammation, maximizing therapeutic effect while minimizing systemic exposure. mdpi.comgoogle.com

Table 2: Advanced Drug Delivery Systems for this compound Derivatives

Delivery System Description Potential Advantages
Nanoparticles Solid colloidal particles ranging in size from 10 to 1000 nm, in which the drug is dissolved, encapsulated, or adsorbed. saapjournals.org Enhanced solubility and stability; potential for targeted delivery. saapjournals.org
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. High biocompatibility; reduced drug toxicity; targeted delivery capabilities.
Polymeric Micelles Self-assembling core-shell structures formed from amphiphilic block copolymers in aqueous solution. Improved drug solubilization; prolonged circulation time.
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water or biological fluids. selvita.com Controlled and sustained release; suitable for topical or localized delivery. selvita.commdpi.com

| Transdermal Patches | Medicated adhesive patches placed on the skin to deliver a specific dose of medication through the skin and into the bloodstream. | Non-invasive administration; reduced dosing frequency; stable plasma levels. google.com |

Integration with 'Omics' Technologies (e.g., Metabolomics, Proteomics)

The integration of 'omics' technologies is set to revolutionize the discovery and development of drugs derived from this compound. Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, can provide deep insights into a compound's mechanism of action and its effects on biological systems. nih.govmdpi.com

In the context of new derivatives, proteomics can be employed to identify their direct molecular targets and to understand off-target effects that could lead to side effects. mdpi.com For example, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying thousands of proteins in a biological sample, which can reveal how cellular protein expression changes in response to treatment. mdpi.com

Metabolomics can map the downstream biochemical effects of a drug, revealing alterations in metabolic pathways. nih.gov By analyzing the metabolome of cells or tissues after exposure to a derivative of this compound, researchers can build a comprehensive picture of its pharmacological activity and identify biomarkers that indicate a response to the treatment. creative-proteomics.com

Table 3: Application of 'Omics' Technologies in Research on this compound Derivatives

'Omics' Technology Application Area Expected Outcome
Proteomics Target Identification & Validation Identification of specific protein binding partners and elucidation of the primary mechanism of action. mdpi.com
Off-Target Profiling Understanding of potential side effects and toxicity by identifying unintended protein interactions.
Metabolomics Mechanism of Action Studies Mapping of drug-induced changes in metabolic pathways to understand downstream biological effects. nih.gov

Application in Personalized Medicine Research

The insights gained from 'omics' technologies directly fuel the advancement of personalized medicine. By understanding the molecular basis of a disease in an individual, therapies can be tailored for maximum efficacy. Future research on derivatives of this compound will likely incorporate personalized medicine strategies.

Biomarkers discovered through proteomic or metabolomic studies can be used to stratify patient populations. For instance, if a derivative is found to be particularly effective in individuals with a specific protein variant or a distinct metabolic profile, a companion diagnostic test could be developed to identify these patients. This ensures that the treatment is administered to the population most likely to benefit, improving outcomes and avoiding unnecessary treatment for non-responders. This approach moves away from a "one-size-fits-all" model towards more precise and effective healthcare.

Interdisciplinary Approaches and Collaborative Research Initiatives

The future development of compounds originating from this compound will increasingly depend on interdisciplinary collaboration. The journey from a chemical intermediate to a clinically approved drug requires the expertise of multiple fields. The compound itself is already noted for its applications in pharmaceuticals, agrochemicals, and polymer chemistry, highlighting its versatile nature. chemimpex.com

Successful research initiatives will involve:

Synthetic and Medicinal Chemists: To design and create novel derivatives with improved potency and selectivity. chemimpex.com

Computational Biologists: To model drug-target interactions and predict the pharmacological properties of new molecules.

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo testing to determine efficacy and mechanism of action. mdpi.com

Formulation Scientists: To develop advanced drug delivery systems to optimize therapeutic performance. saapjournals.org

Clinicians: To design and execute clinical trials to evaluate safety and efficacy in patients.

Such collaborative efforts, uniting academic research institutions with pharmaceutical industry partners, will be essential to accelerate the translation of basic scientific discoveries into innovative therapies that can address unmet medical needs.

Q & A

Basic Research Questions

Q. How can researchers determine the physicochemical properties of 3,4-Diethoxyphenylacetic acid for experimental design?

  • Methodological Answer : Physicochemical characterization involves measuring molecular weight (224.25 g/mol), density (1.133 g/cm³), boiling point (357.2°C), and refractive index (1.518) using techniques like mass spectrometry, differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR). Stability under standard laboratory conditions (e.g., ambient temperature, pH 2–7) should be verified via accelerated degradation studies .

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis often involves alkylation of phenylacetic acid derivatives. A plausible route includes ethoxylation of 3,4-dihydroxyphenylacetic acid using ethyl bromide or diethyl sulfate under basic conditions (e.g., KOH/ethanol). Reaction optimization may require monitoring by thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

Q. What safety protocols should be followed when handling this compound in research laboratories?

  • Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Store the compound in airtight containers away from heat, moisture, and incompatible materials (strong acids/oxidizers). Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can HPLC conditions be optimized for the quantification of this compound in biological matrices?

  • Methodological Answer : Use a C18 column (e.g., Inertsil ODS-3) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) containing ion-pairing agents like sodium octyl sulfate (SOS). Adjust SOS concentration (4–8 mM) to modulate retention time. Validate the method with spike-recovery experiments in urine or plasma (targeting >95% recovery) .

Q. What enzymatic pathways are involved in the metabolism of this compound, and how can they be studied?

  • Methodological Answer : Hypothesize involvement of cytochrome P450 enzymes or microbial degradation pathways (e.g., via Pseudomonas spp.). Use liver microsome assays or microbial cultures to identify metabolites via LC-MS. For microbial studies, monitor intermediates like 3,4-dihydroxyphenylacetic acid, which may undergo ring cleavage via dioxygenases .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : Conduct stability studies under controlled conditions (e.g., -20°C, 4°C, room temperature) over 1–12 months. Analyze degradation via HPLC and compare peak areas. Note that long-term exposure to light or humidity may hydrolyze ethoxy groups, requiring inert-atmosphere storage for sensitive assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzymatic interactions of phenylacetic acid derivatives?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example, if phenylacetate-CoA ligase activity is disputed, employ radiometric assays (³²P-ATP incorporation) alongside spectrophotometric CoA-thioester detection. Account for species-specific enzyme isoforms (e.g., human vs. bacterial) .

Experimental Design Considerations

Q. What controls are essential for in vitro studies assessing the biochemical effects of this compound?

  • Methodological Answer : Include solvent controls (e.g., DMSO/ethanol), positive controls (e.g., known enzyme inhibitors), and structural analogs (e.g., 3,4-dimethoxyphenylacetic acid) to assess specificity. For cytotoxicity assays, use resazurin or MTT to confirm cell viability .

Tables for Key Data

Property Value Method Reference
Molecular Weight224.25 g/molMass Spectrometry
Boiling Point357.2°CDSC/TGA
Stability (pH 7, 25°C)>90% intact after 30 daysHPLC
HPLC Retention Time (SOS 4 mM)8.2 ± 0.3 minInertsil ODS-3, 1 mL/min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diethoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Diethoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.